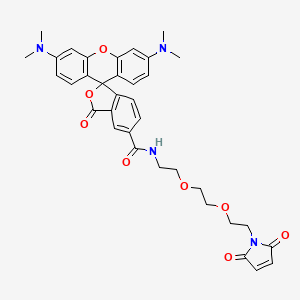

TAMRA-PEG2-Maleimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C35H36N4O8 |

|---|---|

Molecular Weight |

640.7 g/mol |

IUPAC Name |

3',6'-bis(dimethylamino)-N-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |

InChI |

InChI=1S/C35H36N4O8/c1-37(2)23-6-9-27-29(20-23)46-30-21-24(38(3)4)7-10-28(30)35(27)26-8-5-22(19-25(26)34(43)47-35)33(42)36-13-15-44-17-18-45-16-14-39-31(40)11-12-32(39)41/h5-12,19-21H,13-18H2,1-4H3,(H,36,42) |

InChI Key |

CIERBKQMSJKNLG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)NCCOCCOCCN5C(=O)C=CC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TAMRA-PEG2-Maleimide: Properties and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and bioconjugation applications of TAMRA-PEG2-Maleimide. TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye widely utilized in biological research. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) functional group allows for its covalent attachment to thiol-containing molecules, such as cysteine residues in proteins and peptides, enabling fluorescent labeling for detection and analysis.

Core Chemical and Physical Properties

This compound is a specialized fluorescent probe designed for high-efficiency bioconjugation. The key components of its structure are the TAMRA fluorophore, a hydrophilic PEG2 spacer, and a thiol-reactive maleimide group.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₃₅H₃₆N₄O₈ | [1][2] |

| Molecular Weight | 640.68 g/mol | [3] |

| CAS Number | 2304558-24-3 | [3][4] |

| Appearance | Brown to green solid |

Spectroscopic Properties

| Property | Wavelength (nm) | Reference |

| Maximum Excitation (λex) | ~553 nm | |

| Maximum Emission (λem) | ~575 nm |

Solubility and Storage

| Solvent | Solubility | Reference |

| DMSO | ≥ 100 mg/mL | |

| DMF | Soluble |

Storage Conditions: Unused this compound should be stored at -20°C, protected from light. Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months. It is critical to protect solutions from light and moisture to prevent degradation. Aqueous solutions of maleimides are not recommended for storage due to the risk of hydrolysis.

Reactivity and Conjugation Chemistry

The primary application of this compound is the covalent labeling of biomolecules through the reaction of its maleimide group with a free sulfhydryl (thiol) group.

Thiol-Maleimide Reaction Pathway

The conjugation reaction is a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the maleimide's double bond. This reaction is highly specific for thiols under controlled pH conditions, resulting in a stable thioether linkage.

The reaction is most efficient in the pH range of 6.5 to 7.5. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity for cysteine residues over lysine (B10760008) residues. Above pH 7.5, the reactivity with primary amines increases, and the maleimide group becomes more susceptible to hydrolysis.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the conjugation of this compound to a protein containing cysteine residues.

Materials

-

This compound

-

Protein with accessible thiol groups (1-10 mg/mL)

-

Anhydrous DMSO or DMF

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

(Optional) Quenching Reagent: L-cysteine or 2-mercaptoethanol (B42355).

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., desalting column).

Experimental Workflow

Detailed Steps

-

Prepare Protein Solution : Dissolve the thiol-containing protein in a degassed reaction buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL. The buffer should be free of thiols.

-

Reduce Disulfide Bonds (Optional) : If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-100 fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed before adding the maleimide reagent, as it contains a thiol group.

-

Prepare Dye Stock Solution : Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

-

Conjugation Reaction : Add the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the maleimide dye over the protein is a common starting point. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quench Reaction (Optional) : To stop the reaction and consume any excess maleimide, a small molecule thiol like L-cysteine or 2-mercaptoethanol can be added.

-

Purify the Conjugate : Separate the labeled protein from unreacted dye and other reagents using a size-exclusion chromatography column (e.g., a desalting column).

-

Determine Degree of Labeling (DOL) : The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using spectrophotometry by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~553 nm).

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, its long-term stability can be influenced by several factors. The primary routes of instability are hydrolysis of the succinimide (B58015) ring and a retro-Michael reaction.

Factors Affecting Conjugate Stability

-

Retro-Michael Reaction : The thioether linkage can be reversible, especially in the presence of other thiols like glutathione (B108866) in a cellular environment. This can lead to the transfer of the TAMRA label to other molecules, resulting in off-target signals.

-

Hydrolysis : The succinimide ring of the conjugate can undergo hydrolysis to form a stable succinamic acid thioether. This ring-opened form is no longer susceptible to the retro-Michael reaction, thus providing a more stable conjugate. The rate of hydrolysis is pH-dependent and increases with higher pH. For some applications, particularly in drug development, post-conjugation steps to intentionally hydrolyze the ring are employed to enhance in-vivo stability.

By understanding these chemical properties and reaction dynamics, researchers can effectively utilize this compound for the precise and stable fluorescent labeling of biomolecules, enabling a wide range of applications in diagnostics, proteomics, and therapeutic development.

References

TAMRA-PEG2-Maleimide excitation and emission spectra

An In-depth Technical Guide to TAMRA-PEG2-Maleimide

This guide provides comprehensive technical information on the fluorescent probe this compound, tailored for researchers, scientists, and professionals in drug development. It covers the core spectral properties, detailed experimental protocols for its use in bioconjugation, and visual representations of experimental workflows.

Core Concepts of this compound

Tetramethylrhodamine (TAMRA) is a popular orange-red fluorophore widely used for labeling proteins, peptides, and nucleic acids.[1] The this compound derivative incorporates a polyethylene (B3416737) glycol (PEG) spacer and a maleimide (B117702) reactive group. The PEG spacer enhances solubility and can reduce aggregation of the labeled biomolecule, while the maleimide group enables highly selective covalent bond formation with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins.[2][3] This specificity makes it a valuable tool for site-specific labeling and conjugation in various biological applications.[4][5]

Spectral Properties

The excitation and emission spectra of TAMRA can vary slightly depending on the specific isomer (5-TAMRA or 6-TAMRA), conjugation state, and solvent environment. Below is a summary of the key photophysical properties gathered from various sources.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | 540 - 553 nm | |

| Emission Maximum (λem) | 565 - 580 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 | |

| Recommended Laser Line | 532 nm or 561 nm |

Experimental Protocols

The following sections detail standardized procedures for labeling proteins and other thiol-containing biomolecules with this compound.

General Protocol for Protein Labeling with Maleimide Dyes

This protocol is a widely used method for conjugating maleimide-activated fluorophores to proteins via cysteine residues.

Materials:

-

Protein or biomolecule with free thiol groups

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification column (e.g., gel filtration, Sephadex®) or dialysis equipment

Procedure:

-

Prepare the Biomolecule:

-

Dissolve the protein or other thiol-containing molecule in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Degassing the buffer is crucial as oxygen can oxidize thiols, preventing reaction with the maleimide. This can be done by applying a vacuum or by bubbling an inert gas (like nitrogen or argon) through the solution.

-

If the protein's cysteine residues are involved in disulfide bonds, these must be reduced first. Add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 20-30 minutes at room temperature. TCEP is often preferred as it is stable and does not contain thiols that would compete in the labeling reaction.

-

-

Prepare the Dye Stock Solution:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Dissolve the maleimide dye in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

-

-

Labeling Reaction:

-

Add the dissolved this compound solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is typically recommended.

-

Flush the reaction vial with an inert gas, cap it tightly, and mix thoroughly.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted free dye.

-

Common methods include gel filtration chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).

-

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

Procedure:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the excitation maximum of TAMRA (~555 nm, Aₘₐₓ).

-

Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

Where CF₂₈₀ is the correction factor (A₂₈₀ / Aₘₐₓ of the free dye, typically ~0.19 for TAMRA).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the Degree of Labeling (DOL) using the formula:

-

DOL = Aₘₐₓ / (ε_dye × Protein Concentration (M))

-

Where ε_dye is the molar extinction coefficient of the TAMRA dye at its λₘₐₓ.

-

-

Visualized Workflows and Applications

The following diagrams, created using the DOT language, illustrate key experimental processes involving this compound.

Caption: General workflow for labeling proteins with this compound.

TAMRA-labeled molecules are frequently used in fluorescence-based assays, such as Fluorescence Polarization (FP), to study molecular interactions. An FP assay measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger partner.

Caption: Principle of a competitive Fluorescence Polarization (FP) assay.

References

An In-depth Technical Guide to TAMRA-PEG2-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TAMRA-PEG2-Maleimide, a fluorescent labeling reagent crucial for various applications in research and drug development. It details the molecule's physicochemical properties, its reaction mechanism, and protocols for its use in bioconjugation.

Core Properties and Specifications

This compound is a thiol-reactive fluorescent dye that contains a tetramethylrhodamine (B1193902) (TAMRA) fluorophore, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) functional group. The TAMRA moiety provides the fluorescent signal, the PEG spacer enhances solubility and reduces steric hindrance, and the maleimide group allows for covalent attachment to biomolecules.

| Property | Value | Reference(s) |

| Molecular Weight | 640.68 g/mol | [1][2] |

| Molecular Formula | C35H36N4O8 | [1][2][3] |

| CAS Number | 2304558-24-3 | |

| Appearance | Brown to green solid | |

| Excitation Maximum (λex) | ~553 - 555 nm | |

| Emission Maximum (λem) | ~575 - 580 nm | |

| Solubility | Soluble in DMSO (≥ 100 mg/mL) | |

| Storage Conditions | Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -80°C for up to 6 months or -20°C for 1 month. |

Chemical Structure

The structure of this compound incorporates a xanthene core (the TAMRA dye), a flexible PEG linker, and a reactive maleimide ring.

SMILES: O=C1OC2(C3=CC=C(C(NCCOCCOCCN4C(C=CC4=O)=O)=O)C=C13)C5=CC=C(N(C)C)C=C5OC6=CC(N(C)C)=CC=C62

Caption: Logical components of the this compound molecule.

Mechanism of Action and Bioconjugation

The primary application of this compound is the covalent labeling of biomolecules through a thiol-reactive conjugation reaction. The maleimide group exhibits high selectivity for the sulfhydryl (thiol) groups of cysteine residues found in proteins and peptides.

Thiol-Maleimide Reaction

The conjugation process is a Michael addition reaction. The thiol group acts as a nucleophile, attacking one of the carbon-carbon double bonds within the maleimide ring. This reaction forms a stable thioether bond, covalently linking the TAMRA dye to the target molecule.

This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5. Above pH 7.5, the maleimide group may exhibit some reactivity towards primary amines (e.g., lysine (B10760008) residues), leading to potential side reactions. It is also crucial to note that disulfide bonds between cysteine residues do not react with maleimides and must be reduced to free thiols prior to conjugation.

Caption: Reaction pathway for labeling a protein with this compound.

Experimental Protocols

The following provides a generalized protocol for labeling proteins with this compound. Optimization may be required based on the specific protein and desired degree of labeling.

Materials and Reagents

-

Protein or other thiol-containing biomolecule

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Degassed conjugation buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)

-

(Optional) Disulfide reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine)

-

Purification column (e.g., gel filtration, FPLC, HPLC)

Protein Preparation Protocol

-

Dissolve Protein: Prepare a solution of the protein to be labeled in the degassed conjugation buffer. A typical concentration is 1-10 mg/mL.

-

Reduce Disulfides (Optional): If the protein contains disulfide bonds that need to be labeled, add a 10-100 fold molar excess of a reducing agent like TCEP. Incubate at room temperature for 20-30 minutes. Note: If using DTT, it must be removed prior to adding the maleimide reagent.

Labeling Reaction Protocol

-

Prepare Dye Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Prepare a 1-10 mg/mL stock solution in anhydrous DMSO or DMF.

-

Initiate Conjugation: Add a 10-20 fold molar excess of the dissolved this compound to the protein solution. Mix thoroughly.

-

Incubation: Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and byproducts from the labeled protein conjugate using a suitable purification method such as gel filtration (e.g., Sephadex G-25), dialysis, FPLC, or HPLC.

Caption: Step-by-step workflow for protein conjugation.

Determination of Degree of Labeling (DOL)

The efficiency of the labeling reaction can be quantified by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule. This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the λmax of the dye (~555 nm for TAMRA).

DOL Calculation Parameters

| Parameter | Description | Value for TAMRA |

| A_prot | Absorbance of the conjugate at 280 nm | - |

| A_dye | Absorbance of the conjugate at ~555 nm | - |

| ε_prot | Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹) | Protein-specific |

| ε_dye | Molar extinction coefficient of the dye at ~555 nm (M⁻¹cm⁻¹) | ~90,000 |

| CF280 | Correction factor for dye absorbance at 280 nm | ~0.3 |

The concentration of the protein and dye can be calculated, and their ratio provides the DOL.

Applications in Research and Drug Development

The ability to selectively label biomolecules with a bright and photostable fluorophore makes this compound a valuable tool in numerous scientific disciplines.

-

Fluorescence Microscopy: Visualize the localization and trafficking of labeled proteins within cells.

-

Flow Cytometry: Identify and quantify cell populations based on the presence of a labeled surface or intracellular protein.

-

Protein-Protein Interaction Studies: Use in fluorescence resonance energy transfer (FRET) experiments as an acceptor dye.

-

Antibody-Drug Conjugates (ADCs): While TAMRA itself is not a drug, the maleimide conjugation chemistry is fundamental to the development of ADCs, where cytotoxic agents are linked to antibodies for targeted cancer therapy. The stability of the maleimide-thiol linkage is a critical factor in the efficacy and safety of such therapeutics.

-

Biosensors: Develop fluorescent biosensors where the conjugation of the dye to a recognition element (e.g., an antibody or peptide) enables the detection of specific analytes.

References

Navigating the Solubility of TAMRA-PEG2-Maleimide: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of TAMRA-PEG2-Maleimide in commonly used laboratory solvents, water, and dimethyl sulfoxide (B87167) (DMSO). Aimed at researchers, scientists, and professionals in drug development, this document offers a consolidated resource of qualitative and practical solubility data, detailed experimental protocols, and visual workflows to facilitate the effective use of this versatile fluorescent probe.

Executive Summary

This compound is a thiol-reactive fluorescent dye widely employed in bioconjugation for labeling proteins, peptides, and other biomolecules. Its solubility is a critical parameter for the successful design and execution of labeling experiments, influencing stock solution preparation, reaction efficiency, and purification strategies. This guide establishes that while this compound exhibits excellent solubility in DMSO, its aqueous solubility is more limited, a factor that must be carefully considered in experimental design.

Solubility Profile

The solubility of this compound is primarily dictated by its constituent parts: the hydrophobic tetramethylrhodamine (B1193902) (TAMRA) core, the hydrophilic polyethylene (B3416737) glycol (PEG) linker, and the reactive maleimide (B117702) group. The PEG linker enhances the overall hydrophilicity of the molecule compared to the parent TAMRA dye[1].

Qualitative Solubility Assessment

Published data and supplier information consistently indicate that this compound is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO)[2][3]. It is the recommended solvent for preparing concentrated stock solutions. While the PEG2 linker improves water solubility over non-PEGylated TAMRA compounds, its aqueous solubility is not as high as in DMSO. For many bioconjugation reactions, a common practice is to prepare a concentrated stock solution in anhydrous DMSO and then add a small volume to the aqueous reaction buffer containing the biomolecule[4].

Quantitative Solubility Data

Precise quantitative solubility values for this compound in water and DMSO are not extensively reported in peer-reviewed literature. However, based on data for analogous compounds and general characteristics of PEGylated dyes, a qualitative and practical summary is provided below.

| Solvent | Solubility Classification | Typical Stock Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Highly Soluble | 1-10 mg/mL or ~10 mM | Anhydrous DMSO is recommended to prevent hydrolysis of the maleimide group, ensuring the stability of the reactive moiety for conjugation[4]. |

| Water / Aqueous Buffers | Sparingly to Moderately Soluble | < 1 mg/mL | Solubility can be pH-dependent. The addition of a small percentage of an organic co-solvent like DMSO (typically <10% v/v) is often required for efficient reactions in aqueous media. |

Experimental Protocols

Protocol for Determining Aqueous Solubility (Kinetic Assay Adaptation)

For researchers requiring precise solubility limits for their specific buffer system, a kinetic solubility assay can be adapted. This protocol provides a framework for determining the aqueous solubility of this compound.

Materials:

-

This compound

-

Anhydrous DMSO

-

Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

-

96-well clear-bottom microplate

-

Plate reader with absorbance measurement capabilities (e.g., at the λmax of TAMRA, ~555 nm)

-

Multichannel pipette

Methodology:

-

Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Serial Dilution in DMSO: Perform a serial dilution of the DMSO stock solution in the wells of the microplate using DMSO as the diluent.

-

Addition of Aqueous Buffer: To each well containing the DMSO dilutions, add the aqueous buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and is low enough not to significantly impact the measurement (e.g., 1-2%).

-

Incubation: Cover the plate and incubate at room temperature for a set period (e.g., 2 hours) to allow for equilibration.

-

Visual and Instrumental Assessment: Visually inspect the wells for any precipitation. Subsequently, measure the absorbance of each well using a plate reader at a wavelength where the dye absorbs but the buffer does not.

-

Data Analysis: Plot the absorbance against the concentration. The highest concentration that does not show evidence of precipitation (either visually or by a sharp decrease in the linear absorbance curve) is considered the kinetic solubility limit under those conditions.

Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for the covalent labeling of a protein with free thiol groups (cysteines) using this compound.

Materials:

-

Protein containing free thiol groups (1-10 mg/mL)

-

Thiol-free buffer (e.g., PBS, pH 6.5-7.5)

-

This compound

-

Anhydrous DMSO

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Methodology:

-

Protein Preparation: Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10- to 20-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

-

Dye Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound DMSO stock solution to the protein solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye and any byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at both 280 nm (for the protein) and ~555 nm (for TAMRA).

Signaling Pathways and Applications

This compound is not directly involved in signaling pathways but is a tool to study them. By labeling specific proteins with TAMRA, their localization, interaction, and dynamics within signaling cascades can be visualized and quantified using techniques such as fluorescence microscopy, flow cytometry, and FRET (Förster Resonance Energy Transfer). For instance, a TAMRA-labeled antibody against a specific cell surface receptor can be used to track the receptor's internalization upon ligand binding, a key step in many signaling pathways.

Conclusion

The solubility of this compound is a key factor for its successful application in bioconjugation. Its high solubility in DMSO facilitates the preparation of concentrated stock solutions, while its moderate, PEG-enhanced aqueous solubility allows for efficient labeling in buffered solutions with minimal organic co-solvent. The protocols and workflows provided in this guide offer a comprehensive resource for researchers to effectively utilize this fluorescent probe in their studies of biological systems.

References

A Technical Guide to the Quantum Yield and Photostability of TAMRA-PEG2-Maleimide

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core photophysical properties of TAMRA-PEG2-Maleimide, a widely used fluorescent probe in bioconjugation and cellular imaging. It focuses on two critical parameters for quantitative fluorescence applications: quantum yield and photostability. This document consolidates key quantitative data, details established experimental protocols, and visualizes essential workflows to support advanced research and development.

Core Photophysical Properties of TAMRA

Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorophore from the rhodamine family, valued for its strong fluorescence signal and robust performance in biological applications.[1][2] The this compound variant incorporates a maleimide (B117702) group for covalent labeling of thiol-containing molecules, such as cysteine residues in proteins, and a hydrophilic PEG2 linker to improve solubility and minimize steric hindrance.[3][4][5]

The key photophysical parameters of TAMRA are summarized below. It is important to note that these values, particularly the quantum yield, can be influenced by environmental factors such as solvent, pH, and the conjugation state of the dye.

| Property | Value | References |

| Excitation Maximum (λex) | ~541 - 565 nm | |

| Emission Maximum (λem) | ~575 - 583 nm | |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.5 |

-

pH Sensitivity: TAMRA's fluorescence intensity can be pH-dependent, generally performing optimally in neutral to slightly acidic conditions. Its fluorescence may diminish in alkaline environments (pH > 8.0). However, some sources describe it as pH-insensitive.

-

Solvent Polarity: The exact excitation and emission maxima can shift depending on the polarity of the solvent.

-

Conjugation: The covalent attachment of TAMRA to a biomolecule can alter its photophysical properties. A C6 spacer arm between the dye and the reactive group can enhance the fluorescence of the dye when conjugated to proteins.

Photostability of TAMRA

Photostability, or the resistance of a fluorophore to photo-induced chemical destruction (photobleaching), is a critical parameter for applications requiring long-term or high-intensity illumination, such as time-lapse live-cell imaging and single-molecule spectroscopy.

TAMRA is renowned for its good to superior photostability, especially when compared to other common dyes like fluorescein (B123965) (FITC). This robustness allows for consistent and reliable signal detection over extended imaging periods. The rate of photobleaching is primarily dependent on the intensity and wavelength of the excitation light.

Experimental Protocols

Accurate characterization of this compound requires standardized experimental procedures. The following sections detail protocols for thiol-reactive labeling and the determination of fluorescence quantum yield and photostability.

This protocol outlines the procedure for conjugating this compound to sulfhydryl groups (thiols) on proteins.

-

Protein Preparation : Dissolve the target protein at a concentration of 50-100 µM in a buffer at pH 7.0-7.5 (e.g., 10-100 mM Phosphate, HEPES). Buffers should be free of primary amines if there is a risk of side reactions with the maleimide group under certain conditions.

-

Reduction of Disulfide Bonds (Optional) : If labeling internal cysteine residues, reduce disulfide bonds to free thiols using a 10-fold molar excess of a reducing agent like TCEP. If DTT is used, it must be removed by dialysis or gel filtration before adding the maleimide reagent.

-

Dye Preparation : Prepare a 10-20 mM stock solution of this compound in anhydrous DMF or DMSO immediately before use.

-

Conjugation Reaction : Add the dye stock solution to the stirred protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is generally recommended.

-

Incubation : Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification : Remove unreacted dye and purify the TAMRA-labeled protein conjugate using gel filtration (e.g., Sephadex G-25), spin columns, or dialysis.

The most common method for determining the fluorescence quantum yield (Φ) is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.

-

Standard Selection : Choose a quantum yield standard with absorption and emission properties similar to TAMRA (e.g., Rhodamine 6G, Φ ≈ 0.95 in ethanol).

-

Solution Preparation : Prepare a series of five or more dilute solutions of both the TAMRA conjugate (the "sample") and the standard in the same solvent. The absorbance of these solutions should be kept below 0.1 at the excitation wavelength to avoid inner filter effects.

-

Absorbance Measurement : Record the UV-Vis absorbance spectra for each solution and note the absorbance at the chosen excitation wavelength.

-

Fluorescence Measurement : Record the fluorescence emission spectra for each solution, using the same excitation wavelength as for the absorbance measurements.

-

Data Integration : Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.

-

Data Analysis : For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The data should yield a straight line.

-

Quantum Yield Calculation : The quantum yield of the TAMRA sample (Φ_sample) is calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ is the quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

-

η is the refractive index of the solvent.

-

Subscripts sample and std refer to the test sample and the standard, respectively.

-

Photostability is assessed by quantifying the rate of fluorescence decay under continuous illumination.

-

Sample Preparation : Prepare a sample of the TAMRA-labeled biomolecule on a microscope slide. For cellular imaging, this would involve cells labeled with the conjugate.

-

Microscope Setup : Use a fluorescence microscope with a laser line suitable for TAMRA excitation (e.g., 532 nm or 561 nm).

-

Time-Lapse Imaging : Acquire a time-lapse series of images, keeping the excitation light intensity, exposure time, and interval constant.

-

Intensity Measurement : Quantify the mean fluorescence intensity of the sample (or regions of interest) in each image of the time series.

-

Data Analysis : Plot the normalized fluorescence intensity as a function of time (or exposure number).

-

Comparison : The rate of decay of the fluorescence signal is indicative of the photostability. To compare different fluorophores, this experiment should be performed under identical conditions. The time required for the fluorescence to decrease to half its initial value (t½) can be used as a quantitative measure of photostability.

Visualized Workflows and Mechanisms

The following diagrams illustrate key processes involving this compound.

Caption: Workflow for labeling thiol-containing proteins with this compound.

Caption: Workflow for the comparative measurement of fluorescence quantum yield.

Caption: TAMRA as a FRET acceptor, quenching a donor for a ratiometric signal.

References

understanding the maleimide-thiol reaction mechanism

An In-depth Technical Guide to the Maleimide-Thiol Reaction: Mechanism and Application

For researchers, scientists, and drug development professionals, the precise and stable conjugation of biomolecules is a foundational requirement. The maleimide-thiol reaction has emerged as one of the most robust and widely adopted methods for bioconjugation due to its high selectivity, rapid kinetics, and mild reaction conditions. This guide provides a comprehensive examination of the maleimide-thiol reaction, covering its core mechanism, critical parameters, potential side reactions, and detailed protocols for its successful implementation in research and therapeutic development.

The Core Chemistry: A Michael Addition Reaction

The reaction between a maleimide (B117702) and a thiol (or sulfhydryl group) proceeds through a Michael addition mechanism.[1] In this process, the nucleophilic sulfur of a thiol group, typically from a cysteine residue on a protein or peptide, attacks one of the electron-deficient carbons of the maleimide's double bond.[1] This nucleophilic addition results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage).[2][3]

The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[2] At a neutral pH of 7.0, the reaction rate with thiols is approximately 1,000 times faster than the competing reaction with amines, making it an ideal tool for the site-specific modification of cysteine residues. This high degree of specificity allows for the precise engineering of bioconjugates, which is particularly critical in the development of therapeutics like antibody-drug conjugates (ADCs).

Quantitative Data Summary: Optimizing the Reaction

The efficiency, rate, and specificity of the maleimide-thiol conjugation are governed by several key experimental parameters. Careful control of these factors is essential to maximize product yield and minimize undesirable side reactions.

Table 1: Key Parameters for Maleimide-Thiol Conjugation

| Parameter | Optimal Range/Value | Notes | Reference(s) |

| pH | 6.5 - 7.5 | Most critical parameter for thiol selectivity. Lower pH slows the reaction; higher pH increases hydrolysis and reaction with amines. | |

| Temperature | 4°C to 25°C (Room Temp) | Reactions at 4°C are slower and recommended for sensitive proteins. Room temperature offers faster kinetics (30 min - 2 hours). | |

| Stoichiometry | 10-20x molar excess of maleimide | A molar excess of the maleimide reagent is typically used to drive the reaction to completion, especially for protein labeling. | |

| Solvent | Aqueous Buffer (PBS, HEPES, Tris) | Buffers should be degassed and free of extraneous thiols (e.g., DTT). Maleimide stock solutions are prepared in DMSO or DMF. | |

| Reducing Agent | TCEP | Tris(2-carboxyethyl)phosphine (TCEP) is often used to reduce disulfide bonds to free thiols and does not need to be removed prior to conjugation. |

Table 2: Stability and Kinetics of the Maleimide-Thiol Adduct

| Factor | Observation | Significance | Reference(s) |

| Retro-Michael Reaction | The thioether bond is reversible and can undergo thiol exchange with other thiols (e.g., glutathione). | A major cause of in-vivo instability for ADCs, leading to payload migration and off-target toxicity. | |

| Ring-Opening Hydrolysis | Post-conjugation, the succinimide (B58015) ring can be hydrolyzed, especially at pH > 8.5. | The hydrolyzed, ring-opened product is significantly more stable and is not susceptible to the retro-Michael reaction. | |

| N-Substituent Effects | Electron-withdrawing N-substituents on the maleimide accelerate ring-opening hydrolysis rates. | Allows for the design of "self-stabilizing" linkers that rapidly form a stable adduct after conjugation. | |

| Thiol pKa | Thiols with a higher pKa generally exhibit a decreased rate of the thiol exchange reaction. | The choice of the specific cysteine or thiol linker can influence the stability of the final conjugate. | |

| Half-life (N-aryl vs. N-alkyl) | N-aryl thiosuccinimides have a hydrolysis half-life of ~1.5 hours at pH 7.4, compared to 27 hours for N-alkyl variants. | Demonstrates the tunability of conjugate stability based on the maleimide's chemical structure. |

Side Reactions and Mitigation Strategies

While highly specific, the maleimide-thiol reaction is not without potential complications. Understanding and controlling these side reactions is crucial for producing a homogenous and stable final product.

-

Maleimide Hydrolysis : The maleimide ring is susceptible to hydrolysis, which increases with pH. This reaction opens the ring to form a maleamic acid derivative that is unreactive toward thiols. To mitigate this, aqueous solutions of maleimides should be prepared immediately before use, and the reaction should be conducted within the optimal pH range of 6.5-7.5.

-

Reaction with Amines : At pH values above 7.5, maleimides can lose their chemoselectivity and begin to react with primary amines, such as the side chain of lysine (B10760008) residues. Adhering to the recommended pH range is the primary strategy to prevent this side reaction.

-

Retro-Michael Reaction (Thiol Exchange) : In a biological environment rich in thiols like glutathione, the thioether bond can reverse, leading to the transfer of the conjugated molecule to other thiols. This is a significant challenge for ADCs. One effective mitigation strategy is to intentionally hydrolyze the thiosuccinimide ring after conjugation (e.g., by a brief incubation at pH 8.5-9.0) to form a stable, non-reversible ring-opened structure.

-

Thiazine (B8601807) Rearrangement : When conjugating a maleimide to a peptide or protein with an unprotected N-terminal cysteine, the resulting product can undergo a rearrangement to form a stable six-membered thiazine ring. This can be avoided by performing the conjugation under acidic conditions (pH ~5) or by acetylating the N-terminal amine.

Application in Drug Development: Antibody-Drug Conjugates (ADCs)

A premier application of maleimide-thiol chemistry is in the construction of Antibody-Drug Conjugates (ADCs). ADCs are targeted therapies that link a highly potent cytotoxic drug to a monoclonal antibody, which directs the drug specifically to cancer cells expressing a target antigen.

The maleimide-thiol reaction is frequently used to attach the drug payload to the antibody. This is often achieved by engineering cysteine residues into the antibody backbone at specific locations. The thiol groups of these engineered cysteines are then targeted by a maleimide-functionalized drug linker, creating a homogenous ADC with a defined drug-to-antibody ratio (DAR). The stability of this linker is paramount; premature release of the cytotoxic drug can lead to severe off-target toxicity, while a failure to release the drug at the tumor site renders the ADC ineffective.

Experimental Protocols

Successful conjugation requires careful execution and adherence to optimized protocols. The following sections provide detailed methodologies for key experimental steps.

Protocol 1: General Protein-Maleimide Conjugation

This protocol outlines a general procedure for labeling a thiol-containing protein with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Thiol-containing protein (1-10 mg/mL)

-

Maleimide-functionalized reagent

-

Reaction Buffer: Degassed 10-100 mM PBS, HEPES, or Tris, pH 7.0-7.5.

-

Anhydrous DMSO or DMF for dissolving the maleimide reagent.

-

Quenching Reagent: A free thiol such as β-mercaptoethanol or cysteine.

-

Desalting column for purification.

Procedure:

-

Protein Preparation : Dissolve the protein to be labeled in the degassed reaction buffer at a concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced, proceed with Protocol 2.

-

Maleimide Preparation : Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

-

Conjugation Reaction : While gently stirring the protein solution, add the maleimide stock solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide to protein is a common starting point).

-

Incubation : Protect the reaction mixture from light (if using a fluorescent dye) and incubate for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional) : To quench any unreacted maleimide, add a free thiol compound to the reaction mixture.

-

Purification : Remove unreacted maleimide and other small molecules by passing the reaction mixture over a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Disulfide Bond Reduction with TCEP

If the target cysteine residues are involved in disulfide bonds, they must first be reduced.

Procedure:

-

Prepare the protein in a degassed buffer as described above.

-

Add a 10-100 fold molar excess of TCEP to the protein solution from a stock solution.

-

Incubate the mixture for 20-30 minutes at room temperature.

-

TCEP does not contain a thiol group and typically does not need to be removed before proceeding with the maleimide conjugation reaction.

Protocol 3: Characterization of Conjugates by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for monitoring reaction progress and assessing the purity of the final conjugate.

Materials:

-

HPLC system with a C18 column and UV detector.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

Procedure:

-

Sample Preparation : Dilute a small aliquot of the reaction mixture or the purified conjugate in Mobile Phase A.

-

Injection and Elution : Inject the sample onto the C18 column. Elute the components using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).

-

Detection : Monitor the elution profile at 280 nm (for the protein) and at the specific absorbance maximum of the conjugated molecule.

-

Analysis : The unconjugated protein, unreacted maleimide reagent, and the final conjugate will typically have distinct retention times, allowing for separation and quantification of the reaction components.

Conclusion

The maleimide-thiol reaction is a cornerstone of modern bioconjugation, enabling the precise and efficient modification of biomolecules. Its application is central to the development of advanced therapeutics like ADCs. A thorough understanding of the reaction mechanism, its key parameters, and potential side reactions is essential for its successful implementation. By leveraging the detailed protocols and quantitative data presented in this guide, researchers can effectively harness this powerful chemical tool to advance their work in basic science and drug development.

References

A Technical Guide to TAMRA-PEG2-Maleimide: Suppliers, Purity, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on TAMRA-PEG2-Maleimide, a widely used fluorescent labeling reagent. It covers reliable suppliers, purity specifications, and detailed experimental protocols for its application in bioconjugation. This guide is intended to assist researchers in the effective use of this compound for labeling proteins, peptides, and other thiol-containing biomolecules.

Core Compound Information

This compound is a fluorescent probe that combines the bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a maleimide (B117702) group through a polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. The PEG spacer enhances the solubility of the dye and reduces potential steric hindrance during conjugation.

Supplier and Purity Data

The following table summarizes the information for several suppliers of this compound, including their reported purity levels and other relevant specifications.

| Supplier | Catalog Number | Purity | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Storage Conditions |

| MedChemExpress | HY-W190932 | ≥95.0% | 640.68 | 555 | 580 | -20°C, protect from light |

| BroadPharm | BP-24286 | >90% | 640.7 | 553 | 575 | -20°C |

| AxisPharm | AP10625 | ≥95% | 640.70 | N/A | N/A | -20°C |

| SiChem GmbH | SC-8703 | >95% | 711.77 | N/A | N/A | -20°C |

| TargetMol | T81047 | N/A | 640.68 | N/A | N/A | -20°C for 3 years |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in labeling proteins and peptides. Optimization may be required for specific applications.

Preparation of Reagents

-

Reaction Buffer: Prepare a degassed buffer at pH 6.5-7.5. Phosphate-buffered saline (PBS), Tris, or HEPES buffers are suitable choices.[1][2][3][4][5] Buffers should be free of thiols. Degassing can be achieved by applying a vacuum for several minutes or by bubbling an inert gas like nitrogen or argon through the solution.

-

Protein/Peptide Solution: Dissolve the thiol-containing protein or peptide in the degassed reaction buffer to a concentration of 1-10 mg/mL.

-

This compound Stock Solution: Immediately before use, prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). Protect the stock solution from light.

Reduction of Disulfide Bonds (Optional but Recommended)

For proteins with internal disulfide bonds, a reduction step is necessary to free up cysteine residues for labeling.

-

Add a 10- to 100-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. TCEP is often preferred as it does not contain a thiol group and typically does not need to be removed before adding the maleimide reagent.

-

If using dithiothreitol (B142953) (DTT), it must be removed after the reduction step (e.g., using a desalting column) as it will compete with the protein's thiols for the maleimide.

-

Incubate the mixture for 30-60 minutes at room temperature.

Conjugation Reaction

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein/peptide solution. The optimal molar ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

Purification of the Labeled Conjugate

-

Remove the unreacted dye and byproducts using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or high-performance liquid chromatography (HPLC).

-

For purification of TAMRA-labeled peptides, reversed-phase HPLC (RP-HPLC) is a common method.

Characterization of the Conjugate

-

Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per protein molecule, can be determined spectrophotometrically by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

-

Mass Spectrometry: Confirm the successful conjugation and determine the exact mass of the labeled product.

Visualizations

The following diagrams illustrate key aspects of using this compound.

Caption: Experimental workflow for labeling biomolecules with this compound.

Caption: Thiol-maleimide conjugation reaction forming a stable thioether bond.

References

Methodological & Application

Application Notes and Protocols for TAMRA-PEG2-Maleimide Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG2-Maleimide is a fluorescent labeling reagent that combines the bright, photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore with a thiol-reactive maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer. This reagent is designed for the specific covalent labeling of cysteine residues in proteins and peptides. The maleimide group selectively reacts with the sulfhydryl (thiol) group of cysteine residues under neutral to slightly acidic pH conditions, forming a stable thioether bond. The hydrophilic PEG2 spacer enhances the solubility of the dye and reduces potential steric hindrance between the fluorophore and the biomolecule, minimizing interference with the protein's biological activity. Labeled proteins are valuable tools in various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These values are essential for calculating the degree of labeling and for configuring instrumentation for fluorescence detection.

| Property | Value | Reference |

| Molecular Formula | C35H36N4O8 | [1] |

| Molecular Weight | 640.68 g/mol | [2] |

| Excitation Maximum (λex) | ~553 nm | [3] |

| Emission Maximum (λem) | ~575 nm | [3] |

| Molar Extinction Coefficient (ε) | ~84,000 M⁻¹cm⁻¹ at 541 nm | [4] |

| Correction Factor (CF280) | ~0.19 | |

| Reactive Group | Maleimide | |

| Target Moiety | Sulfhydryl groups (-SH) on cysteine residues |

*Note: The Molar Extinction Coefficient and Correction Factor are for a closely related TAMRA-maleimide isomer. These values are provided as an approximation and may vary slightly for the PEG2-containing molecule.

Experimental Protocols

This section provides a detailed protocol for the labeling of a protein with this compound.

I. Materials and Reagents

-

This compound

-

Protein of interest containing at least one cysteine residue

-

Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.0-7.5, degassed. Avoid buffers containing thiols.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

II. Protocol Workflow Diagram

Caption: Experimental workflow for protein labeling with this compound.

III. Detailed Methodologies

A. Preparation of Reagents

-

Protein Solution: Dissolve the protein of interest in the degassed reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL. If the protein is in an inappropriate buffer (e.g., containing thiols), exchange it with the reaction buffer using dialysis or a desalting column.

-

Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10- to 100-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.

-

This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Protect the solution from light.

B. Labeling Reaction

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each protein.

-

Mix the reaction gently and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

C. Purification of the Labeled Protein

-

After the incubation period, remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

-

The first colored band to elute from the column is the labeled protein. Collect the fractions containing the conjugate.

IV. Calculation of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~553 nm, Amax). Dilute the conjugate solution if necessary to obtain absorbance readings in the linear range of the spectrophotometer.

-

Calculate the concentration of the protein:

-

Corrected A280 (A_prot): A_prot = A280 - (Amax × CF280)

-

Protein Concentration (M): [Protein] = A_prot / ε_prot

-

Where CF280 is the correction factor (~0.19) and ε_prot is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M): [Dye] = Amax / ε_dye

-

Where ε_dye is the molar extinction coefficient of TAMRA (~84,000 M⁻¹cm⁻¹).

-

-

-

Calculate the Degree of Labeling:

-

DOL = [Dye] / [Protein]

-

An optimal DOL is typically between 2 and 4 for antibodies, but this can vary depending on the protein and the application.

V. Storage of the Conjugate

Store the labeled protein in a suitable buffer (e.g., PBS) at 4°C for short-term storage or at -20°C for long-term storage. For concentrations below 1 mg/mL, the addition of a carrier protein like bovine serum albumin (BSA) at 1-10 mg/mL is recommended. For storage at -20°C, adding glycerol to a final concentration of 50% can prevent freeze-thaw damage. Always protect the conjugate from light.

Reaction Mechanism

The labeling reaction is a Michael addition, where the nucleophilic sulfhydryl group of a cysteine residue attacks the electrophilic double bond of the maleimide ring. This results in the formation of a stable thioether linkage.

Caption: Reaction between a protein's cysteine and this compound.

References

Application Notes and Protocols for TAMRA-PEG2-Maleimide Peptide Conjugation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TAMRA-PEG2-Maleimide for the fluorescent labeling of peptides. This document outlines the underlying chemistry, provides detailed experimental protocols, and offers troubleshooting guidance for successful conjugation, purification, and characterization of TAMRA-labeled peptides.

Introduction to this compound Conjugation

This compound is a fluorescent labeling reagent that combines the bright photophysical properties of the tetramethylrhodamine (B1193902) (TAMRA) fluorophore with the specific reactivity of a maleimide (B117702) group. The polyethylene (B3416737) glycol (PEG) linker enhances the solubility and reduces the potential for aggregation of the labeled peptide. The maleimide moiety reacts specifically with free sulfhydryl groups, such as those on the side chain of cysteine residues, to form a stable thioether bond. This specific reactivity makes this compound an excellent tool for the targeted labeling of peptides for various applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[1][2]

The conjugation reaction is a Michael addition, where the thiol group of a cysteine residue acts as a nucleophile, attacking the double bond of the maleimide ring.[3][4] This reaction is highly efficient and selective for thiols within a specific pH range.[3]

Data Presentation

Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₃₆N₄O₈ |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | ~0.1 - 0.3 |

| Reactive Group | Maleimide |

| Target Group | Thiol (Sulfhydryl) |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and the conjugated peptide.

Comparison of Common Fluorescent Dyes for Peptide Labeling

| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |

| TAMRA | ~555 | ~580 | ~90,000 | ~0.1 - 0.3 | Bright orange-red fluorescence, good photostability. |

| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 | ~0.9 | Bright green fluorescence, pH sensitive. |

| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright orange fluorescence, photostable. |

| Cy5 | ~650 | ~670 | ~250,000 | ~0.2 | Bright far-red fluorescence, good for multiplexing. |

| Alexa Fluor 488 | ~495 | ~519 | ~71,000 | ~0.92 | Bright green fluorescence, photostable, pH insensitive. |

| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | ~0.33 | Bright far-red fluorescence, very photostable. |

Thiol-Maleimide Conjugation Reaction Parameters

| Parameter | Optimal Condition/Consideration | Rationale and Potential Issues |

| pH | 6.5 - 7.5 | The reaction rate is optimal in this range. At pH < 6.5, the reaction is slow. At pH > 7.5, the maleimide group can react with primary amines (e.g., lysine (B10760008) side chains) and is more susceptible to hydrolysis. |

| Temperature | Room temperature (20-25 °C) or 4 °C | The reaction proceeds efficiently at room temperature. For sensitive peptides, the reaction can be performed at 4 °C overnight. |

| Reactant Molar Ratio (Dye:Peptide) | 10:1 to 20:1 | A molar excess of the dye ensures efficient labeling of the peptide. The optimal ratio should be determined empirically for each peptide. |

| Solvent | Amine-free buffers (e.g., PBS, HEPES, MOPS) | Buffers containing primary amines (e.g., Tris) will compete with the peptide for reaction with the maleimide. |

| Reducing Agents | TCEP is recommended | For peptides with disulfide bonds, reduction is necessary to generate free thiols. TCEP does not contain a thiol and does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to conjugation. |

| Side Reactions | Maleimide hydrolysis, Thiazine (B8601807) formation | The maleimide ring can hydrolyze, rendering it unreactive. The thiosuccinimide product can undergo hydrolysis to a more stable ring-opened form. With N-terminal cysteines, a rearrangement to a thiazine structure can occur, especially at higher pH. |

Experimental Protocols

Peptide Preparation and Disulfide Bond Reduction

This protocol is for peptides that have disulfide bonds that need to be reduced to generate a free thiol for conjugation.

-

Peptide Dissolution: Dissolve the cysteine-containing peptide in a degassed, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2). The final peptide concentration should be in the range of 1-10 mg/mL.

-

Addition of Reducing Agent: Add a 10- to 50-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the peptide solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature.

-

Removal of Excess TCEP (Optional but Recommended): If desired, excess TCEP can be removed by size-exclusion chromatography.

This compound Peptide Conjugation

-

Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

-

Add this compound to Peptide: Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced peptide solution.

-

Reaction Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4 °C, protected from light.

-

Quenching the Reaction (Optional): The reaction can be stopped by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to a final concentration of 10-20 mM to quench any unreacted maleimide.

Purification of the TAMRA-Labeled Peptide by RP-HPLC

-

System Preparation: Equilibrate a C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size) with a mobile phase of 95% Solvent A (0.1% Trifluoroacetic acid (TFA) in water) and 5% Solvent B (0.1% TFA in acetonitrile).

-

Sample Preparation: Acidify the conjugation reaction mixture with a small amount of TFA to a final concentration of 0.1%. Filter the sample through a 0.22 µm syringe filter.

-

Injection and Elution: Inject the prepared sample onto the column. Elute the labeled peptide using a linear gradient of 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Detection: Monitor the elution at 220 nm (for the peptide backbone) and 555 nm (for the TAMRA label).

-

Fraction Collection: Collect the fractions corresponding to the peak that absorbs at both wavelengths. The labeled peptide will typically have a longer retention time than the unlabeled peptide.

-

Lyophilization: Lyophilize the purified fractions to obtain the TAMRA-labeled peptide as a powder.

Characterization of the TAMRA-Labeled Peptide

-

Sample Preparation: Dissolve a small amount of the lyophilized labeled peptide in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

-

Analysis: Acquire the mass spectrum of the sample.

-

Data Interpretation: The observed molecular weight should correspond to the theoretical molecular weight of the peptide plus the mass of the this compound moiety.

-

Sample Preparation: Dissolve the labeled peptide in a suitable buffer (e.g., PBS).

-

Analysis: Measure the excitation and emission spectra of the sample using a fluorometer.

-

Data Interpretation: The spectra should show the characteristic excitation and emission maxima of the TAMRA fluorophore.

Mandatory Visualizations

Caption: Chemical reaction scheme for this compound conjugation to a cysteine-containing peptide.

Caption: Experimental workflow for the fluorescent labeling of peptides with this compound.

References

Application Notes and Protocols for TAMRA-PEG2-Maleimide in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

TAMRA-PEG2-Maleimide is a fluorescent probe designed for the specific labeling of proteins and other biomolecules containing free sulfhydryl groups. This probe consists of a bright and photostable tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer. The maleimide moiety reacts specifically with thiols (e.g., from cysteine residues in proteins) under mild conditions, forming a stable thioether bond. The PEG linker enhances the water solubility of the probe and minimizes steric hindrance, facilitating efficient labeling of target molecules.

These properties make this compound an excellent tool for a variety of fluorescence microscopy applications, including the visualization of protein localization, trafficking, and dynamics in both live and fixed cells. Its red-orange fluorescence is well-suited for multicolor imaging experiments with common blue and green fluorescent probes.

Core Concepts and Applications

This compound is primarily used to covalently label proteins at specific cysteine residues. This allows for the direct visualization of the labeled protein within a cellular context. Key applications include:

-

Protein Localization Studies: Determining the subcellular localization of a protein of interest.

-

Protein Trafficking and Dynamics: Tracking the movement of proteins between different cellular compartments in real-time in live cells.

-

Single-Molecule Imaging: Observing the behavior of individual protein molecules to understand their function in complex biological processes, such as signaling pathways.[1][2]

-

In Vitro Protein-Protein Interaction Studies: Can be used as a fluorescently labeled binding partner in assays like fluorescence polarization.

Quantitative Data Summary

The following table summarizes the key photophysical properties of TAMRA and its conjugates. Note that the exact values for this compound conjugates may vary slightly depending on the local environment and the nature of the labeled biomolecule.

| Property | Value |

| Excitation Maximum (λex) | ~553-556 nm[3] |

| Emission Maximum (λem) | ~575-580 nm[3] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹[4] |

| Quantum Yield (Φ) | ~0.1 - 0.5 |

| Recommended Laser Line | 561 nm |

| Recommended Filter Set | TRITC/Cy3 |

Experimental Protocols

Protocol 1: Labeling of a Cysteine-Containing Protein with this compound

This protocol describes a general procedure for labeling a purified protein with a free cysteine residue.

Materials:

-

Purified protein with at least one accessible cysteine residue

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL. If the protein has disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM.

-

Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

Protocol 2: Fixed-Cell Imaging of a TAMRA-Labeled Protein

This protocol outlines the steps for imaging a TAMRA-labeled protein in fixed cells.

Materials:

-

Cells cultured on glass coverslips

-

TAMRA-labeled protein of interest

-

Phosphate-buffered saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Solution (optional): 0.1% Triton X-100 in PBS

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture to the desired confluency.

-

Introduce Labeled Protein: Introduce the purified TAMRA-labeled protein to the cells. The method of introduction (e.g., microinjection, electroporation, or cell-penetrating peptides) will depend on the protein and cell type.

-

Fixation: After the desired incubation time, gently wash the cells twice with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Permeabilization (Optional): If the protein of interest is intracellular and additional antibody staining is required, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

-

Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging: Image the cells using a fluorescence microscope equipped with appropriate filter sets for TAMRA (e.g., TRITC/Cy3) and the counterstain (e.g., DAPI).

Protocol 3: Live-Cell Imaging of a TAMRA-Labeled Protein

This protocol provides a general guideline for real-time imaging of a TAMRA-labeled protein in living cells.

Materials:

-

Cells cultured in glass-bottom dishes or chamber slides

-

TAMRA-labeled protein of interest

-

Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)

-

Environmental chamber for the microscope (to maintain 37°C and 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging and allow them to adhere and grow.

-

Introduce Labeled Protein: Introduce the TAMRA-labeled protein to the cells using a method compatible with live-cell imaging.

-

Incubation and Washing: After incubation, gently wash the cells with pre-warmed live-cell imaging medium to remove any unbound labeled protein.

-

Imaging Setup: Place the dish on the microscope stage within the environmental chamber. Allow the temperature and CO₂ levels to equilibrate.

-

Image Acquisition: Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. Use appropriate filter sets for TAMRA. Time-lapse imaging can be performed to track protein movement over time.

Application Example: Visualizing Epidermal Growth Factor Receptor (EGFR) Signaling

TAMRA-labeled ligands can be used to study the dynamics of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). Upon binding of its ligand, EGF, the EGFR dimerizes and becomes autophosphorylated, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.

By labeling EGF with a thiol-reactive TAMRA derivative, researchers can use single-molecule fluorescence microscopy to track the binding of individual EGF molecules to EGFR on the surface of living cells. This allows for the direct observation of receptor dimerization and the initial steps of signal transduction in real-time.

Visualizations

Caption: Experimental workflow for labeling and imaging with this compound.

Caption: Simplified EGFR signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Labeling Efficiency | - Insufficiently reduced protein- Inactive maleimide group- Incorrect buffer pH | - Increase the concentration of the reducing agent (TCEP).- Use fresh this compound stock solution.- Ensure the reaction buffer pH is between 7.0 and 7.5. |

| High Background Fluorescence | - Unreacted dye not fully removed- Non-specific binding of the labeled protein | - Optimize the purification step to ensure complete removal of free dye.- Include blocking steps (e.g., with BSA) in the imaging protocol.- Wash cells thoroughly after incubation with the labeled protein. |

| Weak Fluorescent Signal | - Low degree of labeling- Photobleaching | - Optimize the labeling reaction to increase the dye-to-protein ratio.- Use an antifade mounting medium for fixed cells.- For live-cell imaging, minimize laser exposure time and intensity. |

| Phototoxicity in Live-Cell Imaging | - High laser power- Prolonged exposure to excitation light | - Use the lowest laser power that provides an adequate signal.- Reduce the frequency of image acquisition in time-lapse experiments.- Use a more sensitive detector to allow for lower excitation intensity. |

References

TAMRA-PEG2-Maleimide: Application Notes and Protocols for Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of TAMRA-PEG2-Maleimide for the fluorescent labeling of cells for analysis by flow cytometry. This reagent is a valuable tool for the detection and quantification of free thiol groups on the cell surface and within intracellular compartments.

Introduction

This compound is a thiol-reactive fluorescent dye that contains a tetramethylrhodamine (B1193902) (TAMRA) fluorophore linked to a maleimide (B117702) group via a short polyethylene (B3416737) glycol (PEG) spacer.[1] The maleimide group reacts specifically and covalently with the sulfhydryl (thiol) groups of cysteine residues in proteins, forming a stable thioether bond. This specific reactivity makes it an excellent tool for labeling proteins and other molecules containing free thiols. In flow cytometry, this compound can be used to quantify the overall level of free thiols on the cell surface or within the cell, providing insights into the cellular redox state and the abundance of specific thiol-containing proteins.

The TAMRA fluorophore is a bright red-fluorescent dye with an excitation maximum at approximately 553 nm and an emission maximum at around 575 nm, making it compatible with flow cytometers equipped with a yellow-green or red laser.[1] The PEG spacer enhances the water solubility of the molecule and can reduce non-specific binding.

Applications in Flow Cytometry

The primary application of this compound in flow cytometry is the detection and quantification of cellular thiols. This has several important uses in research and drug development:

-

Assessment of Cellular Redox Status: The overall level of free thiols on the cell surface and intracellularly is an important indicator of the cellular redox environment. Changes in thiol levels can be associated with oxidative stress, a condition implicated in numerous diseases and drug-induced toxicities.

-

Quantification of Cell Surface Protein Expression: For proteins with accessible cysteine residues, this compound can be used to estimate their expression levels on the cell surface.

-

Monitoring Protein Trafficking: The stable covalent bond formed by the maleimide group allows for pulse-chase experiments to track the internalization and recycling of labeled cell surface proteins.

-

Studying Drug-Target Interactions: Changes in protein conformation upon drug binding can expose or shield cysteine residues. This compound can be used as a probe to detect such conformational changes.

Data Presentation